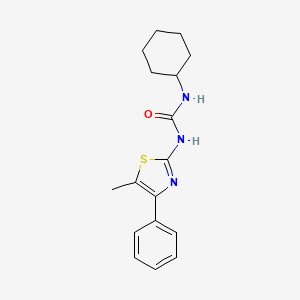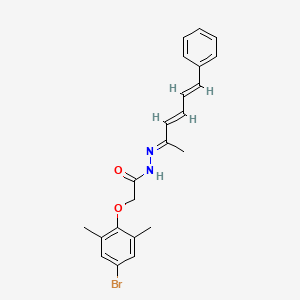
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular formula of C18H10N2O4. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various cellular processes that are regulated by CK2, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been studied for its potential applications in the detection of metal ions such as zinc and copper.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of protein kinase CK2. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione. Firstly, further investigation into the mechanism of action of this compound is needed to fully understand its potential applications in various fields. Additionally, more studies are needed to investigate the potential toxicity of this compound and its effects on normal cells. Furthermore, this compound can be modified to improve its selectivity and potency as a potential anticancer agent. Finally, this compound can be studied for its potential applications in the detection of other metal ions.
Méthodes De Synthèse
The synthesis of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the reaction between 8-hydroxyquinoline and phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields a yellow crystalline solid, which is then purified using recrystallization techniques. This synthesis method has been widely used in the literature, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
The 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been investigated as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. Furthermore, this compound has been studied as a fluorescent probe for the detection of metal ions such as zinc and copper.
Propriétés
IUPAC Name |
4-nitro-2-quinolin-8-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4/c21-16-11-6-2-7-12(20(23)24)14(11)17(22)19(16)13-8-1-4-10-5-3-9-18-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJBWBUFSPWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)


![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)


![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)